

Fmoc-Dap(Z)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Dap(Z)-OH**

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This technical guide provides an in-depth overview of **Fmoc-Dap(Z)-OH** ($\text{N}^{\alpha}\text{-Fmoc-}\text{N}^{\beta}\text{-benzyloxycarbonyl-L-2,3-diaminopropionic acid}$), a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Molecular Attributes

Fmoc-Dap(Z)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, featuring orthogonal protecting groups. The Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, while the Benzyloxycarbonyl (Z or Cbz) group on the beta-amine is stable to the basic conditions used for Fmoc removal, allowing for site-specific modifications in peptide synthesis.

Quantitative Data Summary

A summary of the key quantitative data for **Fmoc-Dap(Z)-OH** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₄ N ₂ O ₆	[1] [2] [3] [4] [5]
Molecular Weight	460.5 g/mol (or 460.48 g/mol)	[1] [2] [3] [4] [5] [6] [7] [8] [9]
CAS Number	204316-36-9	[1] [2] [3] [4]
Appearance	White to off-white powder/solid	
Purity	≥95.0%	[5]
Storage Conditions	2-8°C, sealed in a dry environment	

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-Dap(Z)-OH** is in Fmoc-based solid-phase peptide synthesis. [\[5\]](#) The presence of the β-amino group offers a site for various modifications, such as the introduction of labels, cross-linking agents, or the formation of cyclic peptides. The orthogonal protection strategy is pivotal, enabling the selective deprotection of the α-amino group for peptide chain elongation while the β-amino group remains protected by the Z group.

Experimental Protocols

The following is a generalized protocol for the incorporation of **Fmoc-Dap(Z)-OH** into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

- Fmoc-Rink Amide resin (or other suitable solid support)
- **Fmoc-Dap(Z)-OH**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Step-by-Step Procedure

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF and DCM.
- Coupling of **Fmoc-Dap(Z)-OH**:
 - A solution of **Fmoc-Dap(Z)-OH** (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (3-4 equivalents) in DMF is prepared.
 - DIEA (6-8 equivalents) is added to the solution to activate the amino acid.
 - The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours.
 - The completion of the coupling reaction can be monitored using a Kaiser test.
 - After the reaction is complete, the resin is washed with DMF and DCM.

- Peptide Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed using the procedure in step 2.
- Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Z group on the Dap residue) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow for incorporating an **Fmoc-Dap(Z)-OH** residue.



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Fmoc-SPPS workflow for **Fmoc-Dap(Z)-OH** incorporation.

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- To cite this document: BenchChem. [Fmoc-Dap(Z)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557060#fmoc-dap-z-oh-molecular-weight-and-formula>]

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